Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide belonging to the secretin/glucagon family. [] It is widely distributed in the central and peripheral nervous systems, as well as in various organs, including the gastrointestinal tract, respiratory system, and urogenital system. [, , ] In the guinea pig, VIP plays a crucial role in regulating a wide range of physiological processes, including smooth muscle relaxation, neurotransmission, and epithelial ion transport. [, , , , ]
Guinea pig VIP is often used in research due to the species' sensitivity to the peptide and the well-characterized responses in various organ systems. [, ] This allows researchers to investigate the physiological and pharmacological properties of VIP, its receptors, and its signaling pathways.
While the provided abstracts do not delve into the detailed molecular structure of VIP, they highlight the importance of specific amino acid residues in determining its interaction with different receptor subtypes. [, ] For instance, the N-terminal region of VIP, particularly residues Gly4 and Ile5, plays a crucial role in differentiating its binding to PAC1 receptors versus VPAC receptors. [] This difference in binding affinity contributes to the contrasting effects of VIP and the related peptide, pituitary adenylate cyclase-activating polypeptide (PACAP), on certain tissues like the guinea pig gallbladder. []
VIP exerts its effects by binding to specific G protein-coupled receptors, primarily VPAC1 and VPAC2 receptors. [, , ] These receptors are coupled to adenylate cyclase, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. [, , ] This increase in cAMP subsequently activates protein kinase A, triggering a cascade of downstream signaling events that ultimately result in the physiological responses attributed to VIP. []
VIP is a key player in non-adrenergic, non-cholinergic (NANC) neurotransmission, particularly in the gastrointestinal tract. [, , , ] Researchers utilize VIP and its antagonists to dissect the contribution of VIPergic neurons in mediating inhibitory junction potentials, modulating smooth muscle activity, and regulating intestinal motility. [, , ]
The existence of distinct VIP receptor subtypes (VPAC1 and VPAC2) and their differential expression in various tissues make them important targets for pharmacological intervention. [, , , ] Researchers utilize guinea pig models to investigate the binding affinities, signaling pathways, and physiological roles of these receptor subtypes. [, , ] These studies contribute to a better understanding of VIP's diverse effects and the development of targeted therapies.
The potent relaxant and anti-inflammatory properties of VIP make it a potential therapeutic candidate for various conditions. [, ] Researchers investigate the use of VIP and its analogues in treating respiratory disorders like asthma, [, ] gastrointestinal dysmotility disorders, [] and inflammatory conditions. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9